Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate: Definitive Stereochemical Assignment via X-Ray Crystallography vs. Unassigned Diastereomeric Impurities
The target compound's stereochemical configuration is unequivocally established through single-crystal X-ray diffraction data archived in the Crystallography Open Database (COD ID 1545091). The compound crystallizes in the triclinic space group P1 with unit cell parameters a=5.2533(2) Å, b=12.0015(5) Å, c=16.3874(7) Å, α=74.879(2)°, β=84.088(2)°, γ=80.148(2)° at 100 K, confirming the (R)-configuration at both the phosphorus stereocenter and the D-alanine moiety [1]. In contrast, many commercially available Sofosbuvir impurities are supplied without definitive stereochemical assignment or are identified only by mass spectrometry and NMR, leaving ambiguity regarding the absolute configuration .
| Evidence Dimension | Stereochemical identity confirmation |
|---|---|
| Target Compound Data | Unit cell volume 980.85(7) ų; Residual factor R1=0.0368; Definitive (R)-configuration assignment at P and D-alanine. |
| Comparator Or Baseline | Other Sofosbuvir impurities (e.g., Sofosbuvir impurity A, CAS 1496552-16-9) sold without published crystal structure data; stereochemistry inferred but not absolutely confirmed. |
| Quantified Difference | Target compound provides absolute stereochemical proof via crystallography; comparators lack such definitive data. |
| Conditions | Single-crystal X-ray diffraction at 100 K, CuKα radiation (λ=1.54178 Å), refinement to R1=0.0368. |
Why This Matters
Unequivocal stereochemical identity ensures accurate retention time and spectral matching in HPLC/LC-MS methods, eliminating false-positive or false-negative impurity detection in regulatory filings.
- [1] McCabe Dunn, J. M. et al. The protecting-group free selective 3′-functionalization of nucleosides. Chem. Sci. 2017, 8, 2804-2808. Crystallographic data deposited as COD ID 1545091. View Source
